molecular formula C20H23NO4S B2435393 N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide CAS No. 2034279-30-4

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide

Cat. No.: B2435393
CAS No.: 2034279-30-4
M. Wt: 373.47
InChI Key: LVGBTXUQTGESNO-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Green Chemistry and Safer Chemical Processes

A study by Sa̧czewski et al. (2006) highlights the development of dimethylaminopyridinium carbamoylides as safer substitutes for arylsulfonyl isocyanates, commonly used in the production of arylsulfonyl carbamates and ureas. These compounds offer a non-hazardous alternative for applications requiring isocyanates, which are toxic and traditionally prepared using dangerous chemicals like phosgene (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Drug Metabolism and Biocatalysis

The application of biocatalysis in drug metabolism is exemplified by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach demonstrates the utility of microbial-based systems in generating significant quantities of drug metabolites for structural characterization and supports the investigation of drug metabolism pathways (Zmijewski et al., 2006).

Synthesis and Chemical Transformations

Yoganathan and Miller (2013) reported an efficient, one-pot synthesis of carbamates from hydroxamic acids via the Lossen rearrangement, catalyzed by N-methylimidazole. This method leverages the utility of arylsulfonyl chloride, showcasing a pathway for synthesizing carbamates, which are valuable in various chemical and pharmaceutical applications (Yoganathan & Miller, 2013).

Mechanosynthesis in Pharmaceutical Development

Tan, Štrukil, Mottillo, and Friščić (2014) demonstrated the first application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs. This green chemistry approach provides a novel and efficient pathway for the synthesis of pharmaceutically relevant compounds, highlighting the versatility of sulfonyl groups in drug development (Tan, Štrukil, Mottillo, & Friščić, 2014).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-21(14-18-13-16-7-5-6-8-17(16)15-25-18)20(22)11-12-26(23,24)19-9-3-2-4-10-19/h2-10,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGBTXUQTGESNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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